N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide
Beschreibung
N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide is a synthetic compound featuring a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a 4-methoxybenzenesulfonyl group and at the 6-position with a 3-phenylpropanamide moiety.
Eigenschaften
IUPAC Name |
N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-31-22-11-13-23(14-12-22)32(29,30)27-17-5-8-20-18-21(10-15-24(20)27)26-25(28)16-9-19-6-3-2-4-7-19/h2-4,6-7,10-15,18H,5,8-9,16-17H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGNEJYDTGXMIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. One common approach is the reduction of quinoline derivatives to form the tetrahydroquinoline structure. Subsequently, the 4-methoxybenzenesulfonyl group is introduced through a sulfonylation reaction, followed by the attachment of the 3-phenylpropanamide moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding quinone derivatives.
Reduction: Production of reduced tetrahydroquinoline derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Wissenschaftliche Forschungsanwendungen
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: Its biological activity has been explored in various assays, including its potential as an antitubulin agent.
Medicine: Research has indicated its potential use in cancer therapy due to its ability to disrupt microtubule formation in cancer cells.
Industry: It can be used in the development of new pharmaceuticals and other chemical products.
Wirkmechanismus
The compound exerts its effects through the disruption of microtubule formation, which is crucial for cell division. By interfering with this process, it can inhibit the growth of cancer cells. The molecular targets include tubulin proteins, and the pathways involved are related to cell cycle regulation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
(S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)-N-((R)-6-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroquinolin-4-yl)propanamide (14k) and 14l ()
- Key Structural Differences: 14k/14l: Feature amino acid-like side chains (e.g., 4-hydroxy-2,6-dimethylphenyl) and bulky hydrophobic groups (naphthalen-1-ylmethyl or dihydroindenyl) at the tetrahydroquinoline 6-position. Target Compound: Lacks the amino acid side chain but includes a 3-phenylpropanamide group, which may reduce opioid receptor selectivity compared to 14k/14l.
- Biological Implications :
(S)-2-Amino-N-((R)-6-(4-Hydroxybenzyl)-1,2,3,4-Tetrahydroquinolin-4-yl)-3-(4-Hydroxy-2,6-Dimethylphenyl)Propanamide (4f) ()
- Key Structural Differences :
- 4f : Contains a 4-hydroxybenzyl group at the 6-position and a hydroxylated phenyl side chain.
- Target Compound : Replaces hydroxy groups with a methoxybenzenesulfonyl moiety, reducing hydrogen-bonding capacity but enhancing lipophilicity.
- Biological Implications :
HDAC Inhibitors
(E)-N-Hydroxy-3-(1-(4-Methoxyphenylsulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl)Acrylamide ()
- Key Structural Differences: HDAC Inhibitor: Includes a hydroxamic acid group (N-hydroxy acrylamide), critical for HDAC chelation, and a 4-methoxyphenylsulfonyl group.
- Biological Implications :
NOS Inhibitors ()
N-(1-(Piperidin-4-yl)-1,2,3,4-Tetrahydroquinolin-6-yl)Thiophene-2-Carboximidamide Dihydrochloride (70)
- Key Structural Differences :
- Compound 70 : Features a thiophene carboximidamide group and a piperidinyl substituent.
- Target Compound : Uses a 3-phenylpropanamide and 4-methoxybenzenesulfonyl group.
- Biological Implications: Compound 70’s thiophene and amidine groups likely enhance NOS binding via π-π stacking and ionic interactions. The target compound’s sulfonyl group may reduce NOS affinity but improve solubility or plasma protein binding .
MGAT2 Inhibitor ()
N-[4-(2-Cyclopropylethyl)-2-Fluorophenyl]-2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide
- Key Structural Differences :
- MGAT2 Inhibitor : Contains a trifluoroacetyl group and a sulfonamide linkage.
- Target Compound : Uses a propanamide chain and lacks fluorine substituents.
- Biological Implications :
Implications for Further Research
The target compound’s unique combination of a sulfonyl group and propanamide chain distinguishes it from analogs with known activities. Future studies should prioritize:
Target Identification: Screen against opioid receptors, HDACs, and NOS to clarify its mechanism.
ADME Profiling : Assess the impact of the 4-methoxybenzenesulfonyl group on solubility, plasma stability, and bioavailability.
Structural Optimization : Explore hybrid derivatives (e.g., incorporating hydroxamic acid or thiophene groups) to enhance selectivity for specific targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
